

# physical and chemical properties of helvolic acid

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## Helvolic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **helvolic acid**, a fusidane-type nortriterpenoid antibiotic. The document details its molecular characteristics, biological activities, and the experimental protocols utilized for its isolation and evaluation.

## Core Physical and Chemical Properties

**Helvolic acid**, also known as fumigacin, is a mycotoxin produced by various fungi, including species of *Aspergillus*, *Sarocladium*, and *Xylaria*.<sup>[1][2][3]</sup> It is a tetracyclic steroid acid with a 29-nordammarane skeleton.<sup>[1]</sup>

## Structural and General Properties

The fundamental properties of **helvolic acid** are summarized below, offering a snapshot of its identity and physical characteristics.

Property	Value	Source
Molecular Formula	C <sub>33</sub> H <sub>44</sub> O <sub>8</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	568.70 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	(2Z)-2- [(4S,5S,6S,8S,9S,10R,13R,14 S,16S)-6,16-diacetyloxy- 4,8,10,14-tetramethyl-3,7- dioxo-5,6,9,11,12,13,15,16- octahydro-4H- cyclopenta[a]phenanthren-17- ylidene]-6-methylhept-5-enoic acid	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	29400-42-8	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white crystalline solid; needles from methanol.	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Purity	>96%	

## Physicochemical Data

This table presents key physicochemical data for **helvolic acid**, crucial for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Conditions	Source
Melting Point	215 °C	[2][5][6]	
Boiling Point	675.9 °C	at 760 mmHg (estimated)	[1][7]
Density	1.2 g/cm <sup>3</sup>	[1][7]	
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> = -121°	in chloroform	[5][6]
pKa	4.05 ± 0.41	Predicted	[6]
LogP	5.40010	[7]	
UV max	231 nm	in ethanol (log ε 4.24)	[5][8]

## Solubility Profile

**Helvolic acid**'s solubility is a critical factor for its application in various experimental and pharmaceutical contexts.

Solvent	Solubility	Notes	Source
Water	Very slightly soluble	[1][5]	
Petroleum Ether	Slightly soluble	[5]	
Methanol	Slightly soluble (more soluble when hot)	[5]	
Ethanol	Slightly soluble (more soluble when hot)	20 mg/mL	[5][6][8]
DMSO	Soluble	10-20 mg/mL	[6][8][9]
DMF	Soluble	30 mg/mL	[6][8]
Chloroform	Soluble	[2][5]	
Acetone	Soluble	[2][5]	
Ethyl Acetate	Soluble	[2][5]	
Benzene	Soluble	[5]	
Pyridine	Soluble	[5]	
Glacial Acetic Acid	Soluble	[5]	

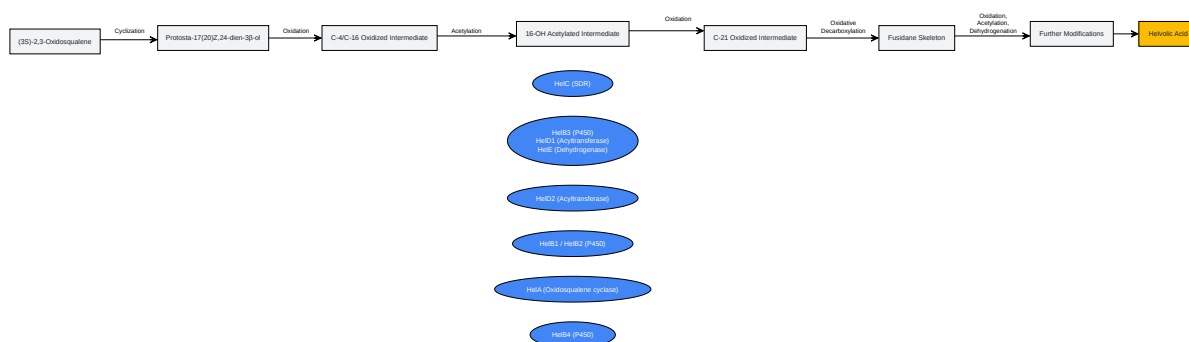
## Biological Activity and Mechanism of Action

**Helvolic acid** is recognized for its broad-spectrum antibiotic activity, particularly against Gram-positive bacteria.[3][6][10] It has also demonstrated activity against some Gram-negative bacteria and Mycobacterium tuberculosis.[10][11] Its primary mode of action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[10] This effect is achieved by inhibiting protein biosynthesis, potentially via the elongation factor EF-2.[12]

Beyond its antibacterial properties, **helvolic acid** has shown synergistic antitumor effects when combined with cyclophosphamide in mouse models.[13][14] This activity may be linked to the inhibition of the Wnt/ $\beta$ -catenin signaling pathway.[13][14]

## Biosynthesis of Helvolic Acid

The biosynthesis of **helvolic acid** is a complex, multi-step process starting from the triterpenoid precursor (3S)-2,3-oxidosqualene. The pathway involves a series of enzymatic modifications, including cyclization, oxidation, acetylation, and demethylation, catalyzed by a dedicated gene cluster.<sup>[15][16][17]</sup>

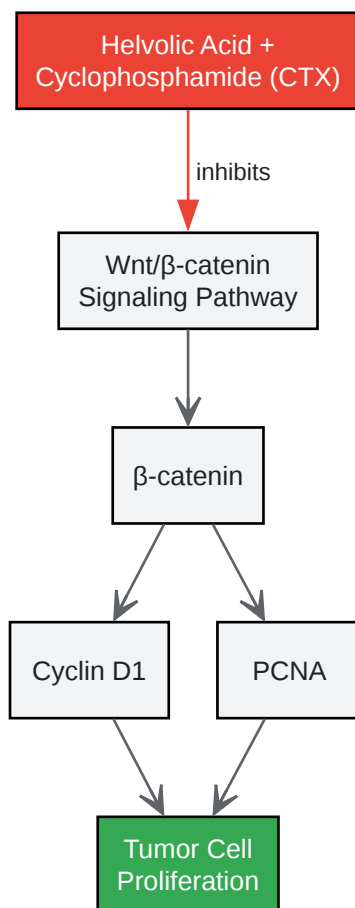


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Caption: Biosynthetic pathway of **helvolic acid** from (3S)-2,3-oxidosqualene.

## Proposed Synergistic Antitumor Mechanism

**Helvolic acid**, when used with cyclophosphamide (CTX), appears to suppress key proteins in the Wnt signaling pathway, which is often dysregulated in cancer.



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Caption: Proposed synergistic antitumor mechanism of **helvolic acid**.

## Experimental Protocols

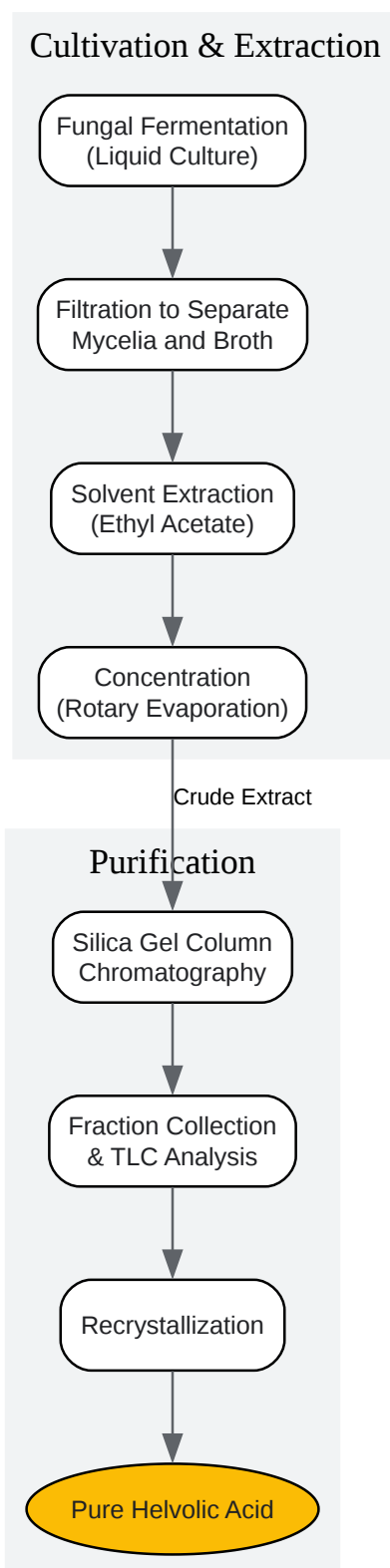
The following sections detail the methodologies for the isolation, purification, and biological evaluation of **helvolic acid**.

## Isolation and Purification Workflow

**Helvolic acid** is typically isolated from fungal fermentation broths. The general workflow involves solvent extraction followed by chromatographic purification.[\[2\]](#)[\[10\]](#)[\[18\]](#)

#### Methodology:

- **Fungal Cultivation:** A selected fungal strain (e.g., *Sarocladium oryzae*, *Neosartorya spinosa*) is cultivated in a suitable liquid medium (e.g., Potato-Sucrose-Peptone broth) under static or shaken conditions at 27-30°C for a period of 4 to 28 days.[\[2\]](#)[\[10\]](#)
- **Extraction:** After incubation, the fungal mycelium is separated from the culture broth by filtration. The filtrate (or the dried, mashed biomass) is then extracted multiple times with an organic solvent, typically ethyl acetate.[\[2\]](#)[\[10\]](#)[\[18\]](#)
- **Concentration:** The combined organic extracts are concentrated under reduced pressure using a rotary evaporator at approximately 45°C to yield a crude extract.[\[2\]](#)
- **Chromatography:** The crude extract is dissolved in a minimal amount of solvent and subjected to silica gel column chromatography.[\[2\]](#)
- **Elution:** The column is eluted with a gradient solvent system, such as ethyl acetate in hexane, to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[\[2\]](#)[\[10\]](#)
- **Recrystallization:** Fractions containing **helvolic acid** are combined, concentrated, and the pure compound is obtained by recrystallization from a solvent like methanol or ethanol, yielding colorless needles.[\[2\]](#)[\[10\]](#)



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Caption: General workflow for the isolation and purification of **helvolic acid**.

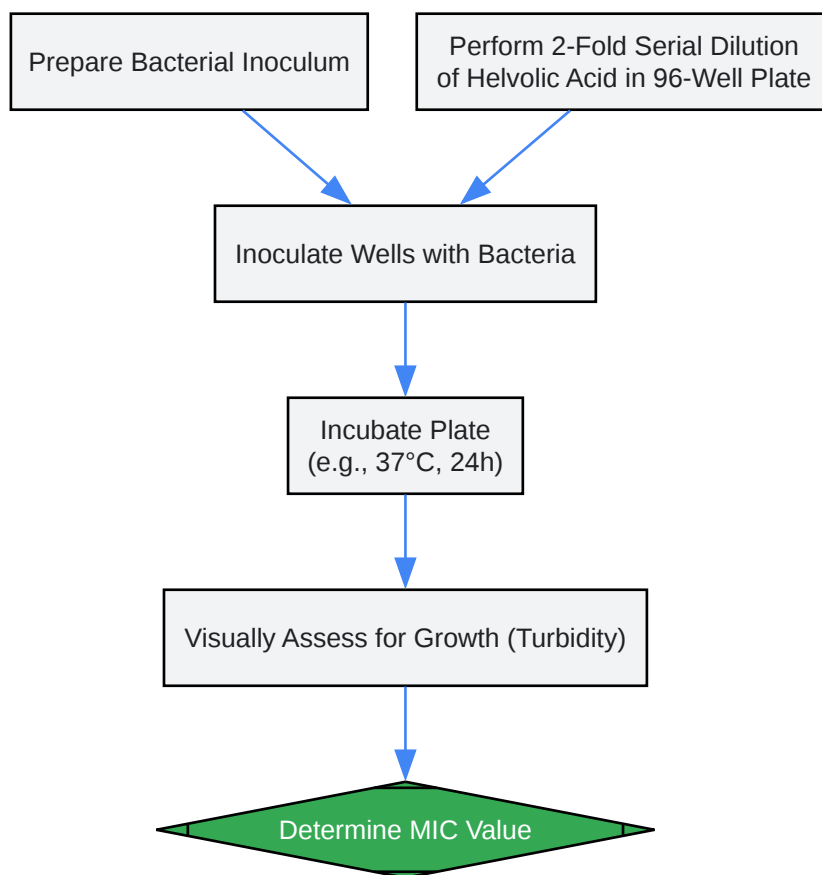


## Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.<sup>[10]</sup><sup>[19]</sup>

Methodology:

- Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., *Staphylococcus aureus*) is prepared in a suitable broth (e.g., Luria-Bertani broth) to a specific cell density (e.g., McFarland standard 0.5).<sup>[19]</sup>
- Serial Dilution: **Helvolic acid** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing growth medium.<sup>[19]</sup>
- Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells are included: a positive control (bacteria and medium, no compound) and a negative control (medium only).
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).<sup>[19]</sup>
- Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of **helvolic acid** at which no visible bacterial growth occurs.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

## Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **helvolic acid**.

Technique	Key Data Points	Source
$^{13}\text{C}$ NMR	Spectra available in $\text{CDCl}_3$ and $\text{DMSO-D}_6$	[4][20][21]
Mass Spectrometry	Exact Mass: 568.30361836 DaLC-MS $[\text{M-H}]^-$ : Precursor $m/z$ 567.296	[4][22]
Infrared (IR)	Spectra measured using KBr disk method	[2]

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